ethyl 7-cyclohexyl-6-(3,4-dimethylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethylbenzoyl group, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multiple steps. The starting materials include cyclohexylamine, 3,4-dimethylbenzoyl chloride, and ethyl 2-aminonicotinate. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine. The key steps include the formation of an imine intermediate, followed by cyclization and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imine or ester functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.
Medicine
In medicine, (Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is explored for its therapeutic potential. Studies focus on its efficacy in treating diseases, its pharmacokinetics, and its safety profile.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable in various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexyl-2-imino-N,10-dimethyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 1-cyclohexyl-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
Uniqueness
(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is unique due to its specific structural features, such as the presence of the (Z)-ethyl group and the 3,4-dimethylbenzoyl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 7-cyclohexyl-6-(3,4-dimethylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex tricyclic structure that contributes to its biological activity. Below are the key properties of the compound:
Property | Description |
---|---|
Molecular Formula | C26H26N4O4 |
Molecular Weight | 458.5 g/mol |
IUPAC Name | This compound |
InChI Key | RTVRNSXFMPWDNI-UHFFFAOYSA-N |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes and receptors. The unique tricyclic structure allows for specific binding affinities that may lead to modulation of various biochemical pathways.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance:
- Case Study : A study demonstrated that triazole derivatives showed promising antitumor activity against various cancer cell lines (Prabhakar et al., 2006). The unique structural motifs present in ethyl 7-cyclohexyl derivatives could potentially enhance this activity.
Antimicrobial Properties
Compounds similar to ethyl 7-cyclohexyl have been shown to possess antimicrobial effects:
- Case Study : In a comparative study against standard antibiotics like ciprofloxacin, certain phenoxy acetic acid analogues exhibited moderate antibacterial activity (Dahiya & Kaur, 2007). This suggests potential for ethyl 7-cyclohexyl in treating bacterial infections.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented:
- Research Findings : Studies have reported that certain derivatives can inhibit edema significantly when compared to standard anti-inflammatory drugs (e.g., diclofenac) (Khanum et al., 2010). This indicates that ethyl 7-cyclohexyl may also exhibit anti-inflammatory properties.
Synthesis and Industrial Applications
The synthesis of ethyl 7-cyclohexyl-6-(3,4-dimethylbenzoyl)imino involves several chemical reactions including oxidation and substitution processes. Industrially, such compounds can be synthesized using continuous flow reactors which enhance yield and purity.
Properties
IUPAC Name |
ethyl 7-cyclohexyl-6-(3,4-dimethylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-4-37-29(36)23-17-22-25(30-24-12-8-9-15-32(24)28(22)35)33(21-10-6-5-7-11-21)26(23)31-27(34)20-14-13-18(2)19(3)16-20/h8-9,12-17,21H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVARXPNATAVGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C=C4)C)C)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.